molecular formula C20H21N3O7 B2795072 1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 869465-42-9

1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

Cat. No. B2795072
CAS RN: 869465-42-9
M. Wt: 415.402
InChI Key: YVWCNCCLEFDBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H and 13C NMR and mass spectra and elemental analyses .

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have developed methods for the efficient synthesis of pyrimido[5,4-d]pyrimidine and related derivatives. For example, a study outlined the synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones via the tandem intramolecular Pinner–Dimroth rearrangement. These compounds were evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showcasing their potential as antibacterial agents (Asadian, Davoodnia, & Beyramabadi, 2018).

Chemical Shift Assignment and Molecular Modeling

Another research aspect involves the complete chemical shift assignment and molecular modeling studies of chromene derivatives, which are structurally related to pyrimidine derivatives. These studies suggest potential leads for the development of new anticancer drugs by acting as DNA intercalators (Rubim de Santana et al., 2020).

Heterocyclic Synthesis

The versatility of pyrimidine derivatives extends to the synthesis of various heterocyclic compounds. For instance, pyrido[2,3-d]pyrimidine derivatives have been synthesized, demonstrating the potential for creating diverse molecular frameworks. Such compounds are of interest due to their structural similarity to biologically active compounds and potential therapeutic applications (Elneairy, Gad-Elkareem, & Taha, 2005).

properties

IUPAC Name

11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7/c1-22-17-16(18(24)23(2)20(22)26)14(15-10(21-17)8-30-19(15)25)9-6-12(28-4)13(29-5)7-11(9)27-3/h6-7,14,21H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWCNCCLEFDBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C=C4OC)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.